Styrene

Description

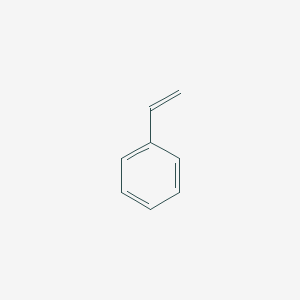

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8, Array | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6 | |

| Record name | Ethenylbenzene trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28213-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syndiotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29967-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, labeled with deuterium, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25820-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021284 | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor. | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03% | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.6 (Air = 1), Relative vapor density (air = 1): 3.6 | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellowish, oily liquid, Viscous liquid | |

CAS No. |

100-42-5 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styrene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/styrene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LJ2U959V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis Methodologies for Styrene and Its Derivatives

Catalytic Dehydrogenation of Ethylbenzene (B125841) to Styrene

The industrial production of this compound primarily relies on the catalytic dehydrogenation of ethylbenzene. This process is a highly endothermic reaction, typically carried out at temperatures around 600°C in the presence of a catalyst and superheated steam. The steam serves as a heat source and helps in removing coke deposits from the catalyst surface, thus prolonging its activity. The most common catalysts are based on iron(III) oxide, promoted with potassium oxide or potassium carbonate. wikipedia.org

Mechanism and Kinetics of Traditional Catalytic Dehydrogenation

The dehydrogenation of ethylbenzene to this compound is a reversible, endothermic reaction. wikipedia.org The kinetics of this reaction on commercial potassium-promoted iron catalysts have been extensively studied. acs.orgsemanticscholar.org A set of intrinsic rate equations based on the Hougen-Watson formalism is often used to model the reaction kinetics. acs.orgsemanticscholar.org These models are developed based on experimental data obtained over a range of temperatures, space times, and feed molar ratios of steam to ethylbenzene, this compound to ethylbenzene, and hydrogen to ethylbenzene. acs.orgsemanticscholar.org

The reaction mechanism involves the adsorption of ethylbenzene onto the catalyst surface, followed by the cleavage of C-H bonds to form this compound and adsorbed hydrogen, which then desorbs as H2 gas. researchgate.net Studies suggest that the fully oxidized iron phases containing only Fe³⁺ ions (such as Fe₂O₃, KFeO₂, and K₂Fe₂₂O₃₄) are responsible for the high catalytic activity. researchgate.net The presence of steam is crucial as it helps to re-oxidize the catalyst and remove coke, although it is not directly involved in the rate-determining step of the reaction. mpg.de

Development of Promoted Iron Oxide Catalysts

Iron oxide-based catalysts are the industry standard for ethylbenzene dehydrogenation. wikipedia.org These catalysts are typically promoted with other metal oxides to enhance their activity, selectivity, and stability. wikipedia.orgmpg.de Potassium is a key promoter that significantly enhances the reactivity of iron oxide and reduces the formation of deactivating carbonaceous deposits (coke). mpg.de Other metals and their oxides, such as chromium, are sometimes added as structural promoters to prevent sintering of the catalyst. mpg.de

Understanding the catalyst's structure and composition under reaction conditions is crucial for optimizing its performance. In-situ characterization techniques are employed to study the catalyst phases during the dehydrogenation process. mpg.de These methods allow researchers to observe the dynamic changes in the catalyst as it interacts with the reactants. mpg.deresearchgate.net

Thin epitaxial films of iron oxide and potassium ferrites serve as model catalysts for these studies. fu-berlin.dempg.de Techniques such as scanning tunneling microscopy (STM), low-energy electron diffraction (LEED), and Auger electron spectroscopy (AES) are used to investigate the surface structure and composition of these model catalysts at temperatures relevant to the industrial process. mpg.de Such studies have identified phases like KFeO₂ and KₓFe₂₂O₃₄ on the catalyst surface under reaction conditions. mpg.de It has been observed that a high initial conversion rate is associated with fully oxidized iron phases (Fe³⁺), and the catalyst deactivates as these phases are reduced. researchgate.net

Potassium is a crucial promoter in iron oxide catalysts for this compound synthesis. mpg.de Its presence can increase the catalytic activity by four to ten times. oup.com The promotional effects of potassium are multifaceted:

Enhanced Activity: Potassium promotion alters the electronic properties of the iron oxide, leading to an increase in the pre-exponential factor in the reaction rate equation. This is attributed to a higher concentration of active centers created by the interaction of potassium with iron oxide. oup.com Studies on model catalysts show that potassium-promoted Fe₂O₃ exhibits high initial activity. mpg.de

Deactivation Mitigation: Potassium helps to slow down catalyst deactivation by mitigating coke formation and preventing the reduction of the active iron oxide phase. mpg.de It achieves this by facilitating the removal of coke precursors from the catalyst surface. The loss or redistribution of the potassium promoter itself is one of the reasons for long-term catalyst deactivation. mpg.deaiche.org

Structural Promotion: Potassium additives can prevent the shrinkage and increase in bulk density of the catalyst tablet during its preparation and calcination. oup.com This helps in maintaining the catalyst's physical structure.

The chemical state of potassium on the catalyst surface is important for its promotional role. It is suggested that the formation of phases like KFeO₂ is key to the catalyst's function. researchgate.net

Strategies for Catalyst Deactivation Prevention

Catalyst deactivation is a significant issue in the industrial production of this compound, typically requiring catalyst replacement every one to two years. mpg.de The primary causes of deactivation are coke deposition, reduction of the iron oxide catalyst, and loss or redistribution of the potassium promoter. mpg.deaiche.org

Coke, which consists of carbonaceous deposits, forms on the catalyst surface and blocks active sites, leading to a loss of activity. researchgate.netaiche.org Several strategies are employed to mitigate coke deposition:

Use of Steam: A high steam-to-ethylbenzene ratio is used in the feed. Steam reacts with the coke deposits (gasification) to form carbon monoxide and carbon dioxide, effectively cleaning the catalyst surface. researchgate.netfu-berlin.de

Potassium Promotion: As mentioned, potassium promoters reduce the formation of coke. mpg.de They are thought to increase the surface basicity, which disfavors the acidic reactions that lead to coke formation.

Addition of Oxygen: Introducing a small amount of oxygen to the feed can prevent both catalyst reduction and coking, thereby maintaining a high initial conversion rate. mpg.defu-berlin.de The oxygen helps to oxidize the produced hydrogen and gasify the coke deposits. fu-berlin.de

Research has also explored how tailored coke deposition can, in some cases, be beneficial. For instance, on CrOₓ/Al₂O₃ catalysts, pre-coking with aromatic molecules like benzene (B151609) can deactivate acid sites responsible for undesired cracking reactions, thereby increasing this compound selectivity. rsc.orgrsc.orgwhiterose.ac.uk

Interactive Data Table: Catalyst Performance Comparison

| Catalyst Composition | Promoter | Key Findings | Reference |

| Iron Oxide (Fe₂O₃) | None | High initial activity but rapid deactivation due to reduction and coking. | mpg.dempg.de |

| Iron Oxide (Fe₂O₃) | Potassium (K) | Enhanced activity, slowed deactivation by reducing coking and oxide reduction. | mpg.deoup.com |

| Iron Oxide (Fe₂O₃) | Potassium (K) + Oxygen | High initial yield is maintained by preventing catalyst reduction and coking. | mpg.de |

| CrOₓ/Al₂O₃ | None | Shows an induction period where cracking occurs before dehydrogenation. | rsc.orgwhiterose.ac.uk |

| CrOₓ/Al₂O₃ (Pre-coked) | Benzene | Increased this compound selectivity due to deactivation of acid sites. | rsc.org |

Role of Steam Dilution in Process Optimization

In the conventional dehydrogenation of ethylbenzene to produce this compound, steam dilution is a critical parameter for process optimization. The introduction of superheated steam into the reactor feed serves multiple functions that collectively enhance the efficiency and stability of the process.

Furthermore, steam provides the necessary heat for the endothermic dehydrogenation reaction, helping to maintain the high temperatures (typically above 600°C) required for the process. mcmaster.cachemistryviews.org This is crucial for achieving a commercially viable reaction rate. The use of steam also plays a significant role in minimizing catalyst deactivation by removing carbonaceous deposits (coke) from the catalyst surface through gasification reactions. rsc.org

However, the optimization of the steam-to-ethylbenzene ratio is a trade-off. While higher ratios can suppress side reactions and prolong catalyst life, they also lead to increased energy consumption for steam generation and superheating. researchgate.net Therefore, the optimal steam-to-ethylbenzene ratio is determined by balancing the benefits of increased conversion and selectivity against the higher operational costs. Industrial processes typically use steam-to-ethylbenzene molar ratios ranging from 6 to 12. wvu.edunih.gov

Oxidative Dehydrogenation of Ethylbenzene (ODH-EB)

Oxidative dehydrogenation (ODH) of ethylbenzene presents a promising alternative to conventional dehydrogenation. By introducing an oxidizing agent, the reaction becomes exothermic and is no longer limited by thermodynamic equilibrium, which allows for higher conversion at lower temperatures. uni-due.de

Direct CO2 Oxidative Dehydrogenation

The use of carbon dioxide (CO2) as a soft oxidant in the oxidative dehydrogenation of ethylbenzene has garnered significant interest. CO2 offers several advantages over stronger oxidants like oxygen, including higher selectivity to this compound by minimizing the formation of combustion byproducts such as carbon monoxide and carbon dioxide. iastate.edu The process is also seen as a potential route for CO2 utilization. scispace.com

The reaction mechanism in the presence of CO2 is often described as a two-step pathway. First, ethylbenzene is dehydrogenated to this compound, producing hydrogen. Subsequently, the in-situ generated hydrogen reacts with CO2 via the reverse water-gas shift (RWGS) reaction to form carbon monoxide and water. iastate.eduresearchgate.net This consumption of hydrogen further shifts the dehydrogenation equilibrium towards the products, enhancing the this compound yield. researchgate.netresearchgate.net

A variety of catalysts have been investigated for this process, including those based on ceria, zirconia, and iron. scispace.comresearchgate.netresearchgate.net For instance, a 10% potassium-doped ceria (10%K/CeO2) catalyst has demonstrated high efficacy. Under optimized conditions of a CO2-O2 mixed atmosphere at 500°C, this catalyst achieved an ethylbenzene conversion of 90.8% and a this compound selectivity of 97.5%. scispace.commdpi.com The presence of alkali metals like potassium can enhance the catalyst's performance by improving oxygen mobility and CO2 adsorbability. scispace.commdpi.com

| Parameter | Value |

|---|---|

| Catalyst | 10%K/CeO2 |

| Oxidant | CO2-O2 Mixture |

| Temperature (°C) | 500 |

| Ethylbenzene Conversion (%) | 90.8 |

| This compound Selectivity (%) | 97.5 |

| Long-term Stability (hours) | 50 |

Oxygen-Free Dehydrogenation with Advanced Catalysts

Recent research has focused on developing highly active and stable catalysts for the direct dehydrogenation of ethylbenzene in the absence of an external oxidizing agent, which can simplify the process and reduce costs.

One innovative approach involves the use of fully-exposed platinum (Pt) clusters stabilized on a tin-decorated nanodiamond/graphene (Sn-ND@G) hybrid support. sciopen.comresearchgate.net This catalyst design aims to maximize the atom efficiency and catalytic activity of the precious metal. The nanodiamond/graphene support provides high stability, while the tin promoter assists in stabilizing the platinum clusters. sciopen.comresearchgate.net

This advanced catalyst has shown exceptional performance in the oxygen-free direct dehydrogenation of ethylbenzene. It exhibited an enhanced this compound yield with a high ethylbenzene conversion rate of 136.2 molEB·molPt−1·h−1 and a remarkable this compound selectivity of 99.7% at 500°C. sciopen.comresearchgate.net The catalyst also demonstrated robust long-term stability. sciopen.comresearchgate.net

| Parameter | Value |

|---|---|

| Catalyst | Pt/Sn-ND@G |

| Reaction | Oxygen-Free Direct Dehydrogenation |

| Temperature (°C) | 500 |

| Ethylbenzene Conversion Rate (molEB·molPt−1·h−1) | 136.2 |

| This compound Selectivity (%) | 99.7 |

The structure of the catalyst at the nanoscale plays a crucial role in determining its activity, selectivity, and stability in ethylbenzene dehydrogenation. Key factors include the composition of the active phase, the nature of the support material, and the size and morphology of the active sites.

For traditional iron-based catalysts, the addition of promoters such as potassium is critical. Potassium not only enhances the intrinsic activity of the iron oxide but also helps to prevent its reduction to less active phases and mitigates deactivation due to coking. rsc.orgijcce.ac.ir

The support material also significantly influences the catalyst's performance. For instance, the use of nanodiamond/graphene composites as a support for platinum catalysts has been shown to improve their stability and performance in the dehydrogenation of ethylbenzene. rsc.org The interaction between the metal and the support can affect the electronic properties of the active sites and their resistance to deactivation.

The dispersion and size of the active metal particles are also critical. For example, highly dispersed platinum clusters have demonstrated superior performance compared to larger nanoparticles, which is attributed to a higher fraction of exposed active sites. sciopen.comresearchgate.net The specific arrangement of atoms on the catalyst surface can also influence selectivity, as different crystal facets can favor different reaction pathways.

Novel and Single-Step Synthesis Approaches

Efforts to develop more efficient and economical routes to this compound have led to the exploration of novel, single-step synthesis methods that bypass the traditional two-step process of ethylbenzene production followed by dehydrogenation.

One such approach is the direct, single-step oxidative conversion of benzene and ethylene (B1197577) to this compound. nih.gov This has been successfully demonstrated using a rhodium-based catalyst, ((Fl)DAB)Rh(TFA)(η2-C2H4), with Cu(II) acetate (B1210297) as the oxidant. nih.govresearchgate.net This system has achieved 100% selectivity to this compound with yields of 95% or greater. nih.govresearchgate.net The catalyst has shown stability for up to 96 hours with turnover numbers exceeding 800. nih.gov This method represents a significant potential advancement in this compound production by combining the two reaction steps into one.

Another novel approach involves the use of palladium nanoparticles anchored on the surface of thermal defect-rich graphitic carbon nitride as a heterogeneous catalyst for the single-step synthesis of this compound from benzene and ethylene. researchgate.net The activity of this catalyst is associated with its layered structure and well-stabilized palladium nanoparticles. researchgate.net

One-Step Synthesis from Benzene and Ethylene using Rhodium Catalysts

The direct, single-step conversion of benzene and ethylene into this compound represents a significant improvement over the traditional multi-step industrial process that involves the formation and subsequent dehydrogenation of ethylbenzene. sfasu.edu A notable breakthrough in this area is the use of a specific rhodium (Rh) catalyst. nih.gov

Research has demonstrated that the catalyst ((Fl)DAB)Rh(TFA)(η²-C₂H₄), where (Fl)DAB is N,N'-bis(pentafluorophenyl)-2,3-dimethyl-1,4-diaza-1,3-butadiene and TFA is trifluoroacetate, can effectively convert benzene, ethylene, and copper(II) acetate into this compound, copper(I) acetate, and acetic acid. nih.govresearchgate.net This reaction achieves remarkable efficiency with 100% selectivity for this compound and yields of 95% or greater. nih.govresearchgate.net The process has shown considerable stability, with turnover numbers exceeding 800 over a 96-hour period. nih.gov

| Catalyst/Reagent | Reactants | Products | Selectivity | Yield | Reference |

| ((Fl)DAB)Rh(TFA)(η²-C₂H₄) | Benzene, Ethylene, Cu(II) acetate | This compound, Cu(I) acetate, Acetic acid | 100% | ≥95% | nih.gov |

Chemoenzymatic Synthesis of Bio-based this compound Derivatives

A growing focus in chemical synthesis is the utilization of renewable resources to produce valuable chemicals. Chemoenzymatic processes are at the forefront of this movement, combining the high selectivity of biocatalysts with the versatility of chemical reactions. Lignin-derived phenolic acids are a key renewable feedstock for the synthesis of bio-based this compound derivatives. nih.govnih.gov This approach typically involves a two-step, one-pot process: an initial enzyme-catalyzed decarboxylation followed by a chemical acylation step. nih.gov

This method has been successfully scaled up, demonstrating the production of 4-acetoxy-3-methoxythis compound on a kilogram scale in a 10 L reactor. nih.gov The process is carried out in non-aqueous media, such as wet cyclopentyl methyl ether (CPME), which is compatible with both the enzymatic and chemical steps. nih.gov

The key enzymatic step in the synthesis of bio-based this compound derivatives from renewable feedstocks is the decarboxylation of phenolic acids. nih.gov This reaction is catalyzed by phenolic acid decarboxylases (PADs), which are found in various bacteria, including Lactobacillus plantarum and Bacillus subtilis. nih.govnih.gov These enzymes convert hydroxycinnamic acids, such as ferulic acid, p-coumaric acid, and caffeic acid, into their corresponding vinyl phenols (this compound derivatives). nih.govnih.govrsc.org For example, ferulic acid is decarboxylated to 4-vinylguaiacol (4-hydroxy-3-methoxythis compound). researchgate.netacs.org

The substrate scope of PADs is quite broad, accepting derivatives with various alkyl, alkoxy, and halogen groups on the aromatic ring. nih.gov However, a para-hydroxy group on the aromatic ring is a mandatory feature for the substrate. nih.gov Structural and mutational analyses of PADs, such as that from Bacillus subtilis (BsPAD), have provided insights into the enzyme's active site and catalytic mechanism. rsc.org The proposed mechanism involves the deprotonation of the substrate's phenolic hydroxyl group, leading to a quinone methide intermediate. rsc.org

| Enzyme Source | Substrate Examples | Product Examples |

| Bacillus subtilis (BsPAD) | Ferulic acid, p-Coumaric acid, Caffeic acid | 4-Vinylguaiacol, p-Vinylphenol |

| Lactobacillus plantarum (PAD_Lp) | Ferulic acid, p-Coumaric acid | 4-Vinylguaiacol, p-Vinylphenol |

| Bacillus amyloliquefaciens (PAD_Ba) | p-Vinylphenol, 2-Methoxy-4-vinylphenol | p-Coumaric acid, Ferulic acid (reverse reaction) |

A critical factor for the efficiency and intensification of chemoenzymatic processes in non-conventional media is the control of water activity. nih.govnih.gov In the decarboxylation of phenolic acids at high substrate loadings (e.g., 400 g·L⁻¹), the water activity can fluctuate due to the differing hydrophilicities of the substrate and the product. nih.gov This fluctuation can negatively impact the performance of the immobilized enzyme. nih.govnih.gov

By integrating water reservoirs and employing a combination of experimental analysis, thermodynamic equilibrium calculations, and molecular dynamics simulations, it is possible to maintain a stable water activity throughout the reaction. nih.govnih.gov This continuous control is key to achieving high conversions and intensifying the process, allowing for the production of highly concentrated products in a significantly shorter time frame (less than 3 hours). nih.govnih.gov This finding highlights the importance of managing the reaction environment to overcome limitations in biocatalysis at industrial scales. nih.gov

Synthesis of this compound Derivatives

Beyond the synthesis of the parent this compound molecule, significant research has been dedicated to developing efficient methods for producing a wide array of this compound derivatives, which are valuable in materials science and medicinal chemistry.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgchem-station.com This palladium-catalyzed reaction is particularly useful for the synthesis of this compound derivatives. tcichemicals.com A common approach involves the reaction of a vinyl synthon with an aryl halide. tcichemicals.com

The trivinylboroxin-pyridine complex is a convenient and effective vinyl synthon for this purpose. tcichemicals.com It reacts with various phenyl halides under Suzuki-Miyaura conditions to produce the corresponding this compound derivatives in high yields. tcichemicals.com The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. chem-station.com The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle at the palladium center. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Trivinylboroxin-pyridine complex | Phenyl halides | Palladium catalyst, Base | This compound derivatives |

| Alkyl Amine-Boranes | Aryl halides | Pd₂(dba)₃, Ligand, Base | C(sp³)–C(sp²) coupled products |

Aryl vinyl ethers are a class of compounds that can be considered derivatives of this compound. Efficient synthetic routes to these molecules are of considerable interest. While traditional methods for creating vinyl ethers can be limited or require harsh reagents, modern catalytic approaches offer more versatile solutions. nih.gov

One effective method involves the palladium-catalyzed transetherification between ethyl vinyl ether and various alcohols, which can include phenols to generate aryl vinyl ethers. rsc.org Another strategy employs a photoredox catalytic process where α-oxy radicals are generated and added to N-heteroarenes, followed by a radical-mediated spin-center shift to yield vinylated products. nih.gov Furthermore, selective hydrolysis techniques have been developed to isolate pure regioisomers of β-arylated vinyl ethers. nih.gov

One-Pot Synthesis of α-Alkyl this compound Derivatives from Natural Products

A significant advancement in the synthesis of this compound derivatives involves the development of rapid and efficient one-pot methodologies that utilize readily available natural products as starting materials. nih.govnih.gov This approach offers a transition-metal-free and regioselective route to produce an array of α-alkyl this compound derivatives, which are valuable monomers in polymer science for improving the impact and heat-resistance of polymers. nih.gov

Research has demonstrated a straightforward one-pot, two-step protocol starting from natural products such as estragole (B85927) and safrole. nih.govacs.org The methodology is noted for its broad scope, accommodating a wide variety of carbon, nitrogen, oxygen, and sulfur nucleophiles, including those that are sterically hindered. nih.govfigshare.comresearchgate.net This process successfully yielded 28 novel α-alkyl styrenes from estragole alone, highlighting its potential for generating hundreds of new building blocks for synthesis and material sciences. nih.govacs.org

The general procedure begins with the bromination of the natural product (e.g., estragole) in dichloromethane (B109758) (CH₂Cl₂) at low temperatures (-78 °C). nih.govacs.org Following the removal of volatile components, the reaction proceeds with the addition of dimethyl sulfoxide (B87167) (DMSO), sodium iodide (NaI), a specific nucleophile, and a base. acs.org The choice of base is crucial for selectivity; potassium tert-butoxide (KOtBu) typically favors the formation of rearranged adducts, while 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is superior for producing linear adducts. nih.govacs.org The inclusion of sodium iodide has been found to generally improve reaction yields. nih.govacs.org

Below is a table summarizing the synthesis of various nitrogen-containing α-alkyl styrenes from estragole using this one-pot method.

Table 1: Synthesis of N-Nucleophile α-Alkyl this compound Derivatives from Estragole acs.orgresearchgate.net Reaction Conditions: Estragole (1.0 equiv), Bromine (1.3 equiv) in CH₂Cl₂ at -78°C for 30 min. Then, addition of DMSO, NaI (1.0 equiv), Amine (1.5 equiv), and KOtBu (2.3 equiv) at 22°C for 8 h.

| Entry | Amine/Aniline Nucleophile | Product | Isolated Yield (%) |

| 1 | Azide | 3a | 60 |

| 2 | Pyrrolidine | 3b | 70 |

| 3 | Piperidine | 3c | 75 |

| 4 | Morpholine | 3d | 78 |

| 5 | N-Methylaniline | 3e | 65 |

| 6 | Aniline | 3f | 62 |

| 7 | p-Toluidine | 3g | 68 |

| 8 | 4-Fluoroaniline | 3h | 55 |

Use of Functionalized Ionic Liquids in this compound Derivative Synthesis

Functionalized ionic liquids (FILs) have emerged as a versatile and environmentally benign alternative to traditional volatile organic solvents and catalysts in organic synthesis. researchgate.netaidic.it Ionic liquids are salts that are liquid at low temperatures (below 100 °C) and possess attractive properties such as low vapor pressure, high thermal and chemical stability, and non-flammability. scispace.comnih.gov By introducing specific functional groups (e.g., hydroxyl, amino, sulfonic acid) into their structure, their chemical properties can be tailored for specific applications, including the synthesis of this compound derivatives. aidic.itrsc.org

FILs have been successfully employed as catalysts in various reactions to produce styrenes. For instance, highly stable mesoporous silica (B1680970) (SBA-15) has been used as a support to immobilize basic ionic liquids. researchgate.net These supported FILs, featuring triazole and N,N-dimethylaminopyridine functionalities, have proven to be highly efficient and recyclable catalysts for the synthesis of substituted styrenes. researchgate.net

In other applications, thioether-functionalized ionic liquids have been studied for their catalytic effect in the epoxidation of this compound. aidic.it Research has shown that under optimal conditions, including temperature and oxidant dosage, these FILs can achieve a this compound conversion rate of 100%, with 90% selectivity for this compound oxide. aidic.it The catalyst in these systems can also be reused, which aligns with the principles of green chemistry. aidic.it